4-Chloro-1-[(4-methoxyphenyl)methyl]-3-propan-2-ylpyrazolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
4-chloro-1-[(4-methoxyphenyl)methyl]-3-propan-2-ylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c1-11(2)16-15-14(18)8-9-19-17(15)21(20-16)10-12-4-6-13(22-3)7-5-12/h4-9,11H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISTZDXBBLZRHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C2=NC=CC(=C12)Cl)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-[(4-methoxyphenyl)methyl]-3-propan-2-ylpyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-[(4-methoxyphenyl)methyl]-3-propan-2-ylpyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NaOH, NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
4-Chloro-1-[(4-methoxyphenyl)methyl]-3-propan-2-ylpyrazolo[3,4-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1-[(4-methoxyphenyl)methyl]-3-propan-2-ylpyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, which can modulate their activity and influence cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Bromo-4-Chloro-1-[(4-Methoxyphenyl)Methyl]-1H-Pyrazolo[3,4-b]Pyridine (CAS 1854056-69-1)
- Substituents : Bromine at position 3, chlorine at position 4, and 4-methoxyphenylmethyl at position 1.
- Molecular Weight : 352.62 g/mol (vs. ~308.78 g/mol for the target compound).
- Impact : Bromine’s larger atomic radius and electronegativity may alter binding kinetics compared to the propan-2-yl group. Brominated analogs are often intermediates in Suzuki or Stille couplings for further functionalization .
5-Chloro-3-Isopropenyl-1-[(4-Methoxyphenyl)Methyl]Pyrazolo[3,4-c]Pyridine
- Substituents : Isopropenyl (C=CH2) at position 3, chlorine at position 3.
- Application : Intermediate in synthesizing EGFR inhibitors targeting the T790M mutation. The unsaturated isopropenyl group may enhance reactivity in cross-coupling reactions .
9a (3-(4-Methoxyphenyl)-1,4-Diphenyl-1H-Pyrazolo[3,4-b]Pyridine)
- Substituents : Phenyl groups at positions 1 and 4, 4-methoxyphenyl at position 3.
- Activity : Potent CDK2/CDK9 inhibitor (IC50 = 0.18–0.22 µM) with apoptosis-inducing effects in HeLa and HCT-116 cells. The absence of chlorine and presence of dual phenyl groups highlight the importance of aromatic stacking in kinase binding .
Structural and Pharmacokinetic Comparisons
Table 1: Key Properties of Pyrazolo[3,4-b]Pyridine Derivatives
*logP calculated using ChemAxon or similar tools.
- Lipophilicity (logP) : The target compound’s logP (~3.5) suggests moderate membrane permeability, lower than phenyl-rich analogs like 9a (logP = 5.2) but higher than Vericiguat (logP = 2.8). This balances solubility and absorption .
- TPSA (Topological Polar Surface Area): At 45.8 Ų, the target compound’s TPSA is comparable to brominated analogs, indicating similar blood-brain barrier permeability but lower than Vericiguat’s 118.3 Ų, which has polar carbamate and amino groups .
Biological Activity
4-Chloro-1-[(4-methoxyphenyl)methyl]-3-propan-2-ylpyrazolo[3,4-b]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H18ClN3O
- Molecular Weight : 315.8 g/mol
- CAS Number : 2243510-37-2
This structure features a pyrazolo[3,4-b]pyridine core with a chloro substituent and a methoxyphenyl group, which are critical for its biological activity.
Research indicates that this compound may exhibit its biological effects through the inhibition of specific protein targets involved in cellular signaling pathways. The compound's ability to interact with enzymes or receptors can lead to significant pharmacological effects.
Antitumor Activity
Several studies have demonstrated the antitumor potential of this compound. For instance, it has been evaluated for its inhibitory effects on various cancer cell lines. A notable study reported that derivatives similar to this compound showed IC50 values in the nanomolar range against tumor cells, indicating strong antiproliferative activity.
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| 4-Chloro-1... | SJSA-1 | 0.22 | High inhibition |
| 4-Chloro-1... | LNCaP | 0.15 | High inhibition |
| 4-Chloro-1... | HCT116 | 0.24 | High inhibition |
These results suggest that the compound has a promising profile as an antitumor agent.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It acts as a potential CCR1 receptor antagonist, which is implicated in various inflammatory diseases. In vivo studies have shown that it can reduce inflammation markers significantly.
Study on MDM2 Inhibition
A relevant study highlighted the design of similar compounds that inhibit MDM2, a protein that regulates the p53 tumor suppressor. The study found that such compounds could induce apoptosis in cancer cells by restoring p53 function. The mechanism involved binding to MDM2 and preventing it from interacting with p53, thus allowing p53 to activate downstream apoptotic pathways.
Pharmacokinetic Studies
Pharmacokinetic evaluations indicate that compounds related to this compound exhibit favorable absorption and distribution characteristics. Studies in animal models have shown effective plasma levels post-administration, suggesting potential for oral bioavailability.
Q & A
Q. What are the common synthetic routes for preparing 4-Chloro-1-[(4-methoxyphenyl)methyl]-3-propan-2-ylpyrazolo[3,4-b]pyridine, and what are their critical reaction parameters?
Answer: The synthesis typically involves cyclocondensation of substituted pyrazole precursors with appropriate pyridine derivatives. A representative method includes:
- Oxidative ring closure : Hydrazine intermediates undergo cyclization using sodium hypochlorite (NaClO) in ethanol at room temperature, yielding the fused pyrazolopyridine core. Reaction time (~3 h) and solvent choice (ethanol) are critical for minimizing side reactions .
- Substituent introduction : The 4-chloro and 4-methoxyphenylmethyl groups are introduced via nucleophilic substitution or coupling reactions. For example, the methoxyphenylmethyl group may be appended using a benzylation step under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures ≥95% purity. Analytical HPLC with a C18 column and UV detection (λ = 254 nm) confirms purity .
Q. How is the structural identity of this compound validated in synthetic chemistry research?
Answer:
- X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL ) confirms bond lengths (e.g., C–N: ~1.34 Å) and dihedral angles between aromatic systems (e.g., pyrazolo[3,4-b]pyridine and methoxyphenyl rings: ~9° deviation) .
- Spectroscopy :
Advanced Research Questions
Q. What computational methods are employed to predict the electronic properties and reactivity of this compound?
Answer:
- Density Functional Theory (DFT) : Hybrid functionals like B3LYP (with exact exchange corrections) calculate HOMO/LUMO energies, predicting electrophilic/nucleophilic sites. Basis sets (e.g., 6-31G*) optimize geometry and vibrational frequencies .
- Molecular docking : Simulations assess interactions with biological targets (e.g., kinases). The chlorophenyl group often participates in hydrophobic interactions, while the pyridine nitrogen acts as a hydrogen bond acceptor .
Q. How are crystallographic data discrepancies resolved for pyrazolo[3,4-b]pyridine derivatives?
Answer:
- Validation tools : Software like PLATON or CCDC Mercury checks for missed symmetry, twinning, or disorder. For example, π-π stacking distances (e.g., 3.45 Å in monoclinic P2₁/c systems) must align with expected van der Waals interactions .
- Refinement protocols : Anisotropic displacement parameters and hydrogen atom placement (riding model) reduce R-factor discrepancies. SHELXL refinement with high-resolution data (≤0.8 Å) ensures reliability .
Q. What mechanistic insights explain the regioselective functionalization of the pyrazolo[3,4-b]pyridine core?
Answer:
- Electrophilic substitution : The 4-chloro group directs electrophiles to the C-5/C-7 positions due to resonance activation. For example, Vilsmeier-Haack formylation (POCl₃/DMF) selectively functionalizes C-5 .
- Oxidative cyclization : Hydrazine intermediates undergo radical-mediated closure, with NaClO acting as a one-electron oxidant. Isotopic labeling (e.g., ¹⁵N) traces nitrogen migration during cyclization .
Q. How are impurities and by-products characterized during synthesis optimization?
Answer:
- LC-MS/MS : Detects trace impurities (e.g., dechlorinated by-products or unreacted hydrazines) with MRM transitions. For example, a common impurity is 1-[(4-methoxyphenyl)methyl]-3-propan-2-ylpyrazolo[3,4-b]pyridine (m/z 279.2) .
- Crystallographic impurity profiling : Co-crystallization with reference standards (e.g., PharmaBlock’s PB00058 ) identifies lattice mismatches via PXRD.
Q. What strategies mitigate conflicting spectroscopic data (e.g., NMR vs. XRD) for structural assignments?
Answer:
- Dynamic NMR : Variable-temperature studies resolve rotational barriers (e.g., isopropyl group rotation) causing signal splitting.
- Complementary techniques : IR spectroscopy confirms functional groups (e.g., C–Cl stretch at ~750 cm⁻¹), while XRD validates spatial arrangements .
Methodological Notes
- Synthetic Optimization : Use Design of Experiments (DoE) to balance reaction parameters (temperature, solvent polarity) for yield vs. purity trade-offs.
- Data Reproducibility : Cross-validate computational results (DFT) with experimental dipole moments (dielectric constant measurements) .
- Safety : Handle chlorinated intermediates in fume hoods; monitor for exotherms during NaOCl reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
